molecular formula C18H16ClNO3 B277630 5-chloro-3-[2-(4-ethylphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one

5-chloro-3-[2-(4-ethylphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one

Cat. No. B277630
M. Wt: 329.8 g/mol
InChI Key: RMJYSBLIVDSWHW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-chloro-3-[2-(4-ethylphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is synthesized using a specific method, and its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions are some of the key areas of interest.

Mechanism of Action

The mechanism of action of 5-chloro-3-[2-(4-ethylphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one is not fully understood. However, research has shown that it can induce apoptosis in cancer cells by activating the caspase pathway. This compound has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response.
Biochemical and Physiological Effects:
5-chloro-3-[2-(4-ethylphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one has been shown to have several biochemical and physiological effects. This compound can induce apoptosis in cancer cells, inhibit the activity of COX-2, and reduce oxidative stress. Additionally, this compound has been shown to have antitumor and antiangiogenic properties.

Advantages and Limitations for Lab Experiments

One of the advantages of using 5-chloro-3-[2-(4-ethylphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one in lab experiments is its potential as an anticancer agent. This compound has been shown to induce apoptosis in cancer cells, making it a potential candidate for the development of new cancer treatments. However, one of the limitations of using this compound in lab experiments is its toxicity. Further research is needed to determine the optimal dosage and administration route for this compound.

Future Directions

There are several future directions for research on 5-chloro-3-[2-(4-ethylphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one. One area of interest is the development of new cancer treatments based on the anticancer properties of this compound. Additionally, further research is needed to determine the optimal dosage and administration route for this compound. Finally, research is needed to determine the potential applications of this compound in the treatment of other diseases, such as inflammatory disorders and neurodegenerative diseases.
Conclusion:
In conclusion, 5-chloro-3-[2-(4-ethylphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one is a chemical compound that has potential applications in various fields, including cancer research and the treatment of inflammatory disorders. The synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions are all important areas of research for this compound. Further research is needed to fully understand the potential of this compound and its applications in scientific research.

Synthesis Methods

The synthesis of 5-chloro-3-[2-(4-ethylphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one involves several steps. The starting material for this synthesis is 5-chloro-3-hydroxy-2-indolone, which is reacted with 4-ethylbenzoyl chloride in the presence of a base to yield 5-chloro-3-(4-ethylbenzoyl)-2-indolone. This intermediate is then treated with 2-oxo-2-phenylethyl chloride to form the final product.

Scientific Research Applications

The potential applications of 5-chloro-3-[2-(4-ethylphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one in scientific research are numerous. This compound has been studied for its anticancer properties, and research has shown that it can induce apoptosis in cancer cells. Additionally, this compound has been shown to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various diseases.

properties

Molecular Formula

C18H16ClNO3

Molecular Weight

329.8 g/mol

IUPAC Name

5-chloro-3-[2-(4-ethylphenyl)-2-oxoethyl]-3-hydroxy-1H-indol-2-one

InChI

InChI=1S/C18H16ClNO3/c1-2-11-3-5-12(6-4-11)16(21)10-18(23)14-9-13(19)7-8-15(14)20-17(18)22/h3-9,23H,2,10H2,1H3,(H,20,22)

InChI Key

RMJYSBLIVDSWHW-UHFFFAOYSA-N

SMILES

CCC1=CC=C(C=C1)C(=O)CC2(C3=C(C=CC(=C3)Cl)NC2=O)O

Canonical SMILES

CCC1=CC=C(C=C1)C(=O)CC2(C3=C(C=CC(=C3)Cl)NC2=O)O

Origin of Product

United States

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